Lipophilicity (LogP) Comparison: 3-(3-Fluorophenyl)-2-methylbenzoic acid vs. Non-Fluorinated Parent Analog
The target compound exhibits a calculated LogP of 3.50, which is 0.14 units higher than the non-fluorinated analog 2-methyl-3-phenylbenzoic acid (LogP = 3.36) . This difference represents a measurable increase in lipophilicity attributable to the meta-fluorine substitution. The 3-(2-fluorophenyl) regioisomer (ortho-fluorine) shows a nearly identical LogP of 3.50, indicating that fluorine position can have differential effects on lipophilicity depending on the specific scaffold [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.50 |
| Comparator Or Baseline | 2-Methyl-3-phenylbenzoic acid (CAS 115363-11-6): LogP = 3.36020; 3-(2-fluorophenyl)-2-methylbenzoic acid (CAS 1214363-15-1): LogP = 3.49930 |
| Quantified Difference | ΔLogP = +0.14 vs. non-fluorinated analog; ΔLogP ≈ 0 vs. 2-fluorophenyl regioisomer |
| Conditions | Calculated values from ACD/Labs or ChemSrc database predictions |
Why This Matters
LogP differences of 0.1-0.3 units can significantly impact membrane permeability and oral bioavailability; the meta-fluorine substitution provides a lipophilicity increase without the electronic perturbations that ortho-fluorine may introduce to the carboxylic acid pKa.
- [1] ChemSrc. 3-(2-fluorophenyl)-2-methylbenzoic acid (CAS 1214363-15-1): LogP 3.49930. Available at: https://m.chemsrc.com/cas/1214363-15-1_352518.html View Source
